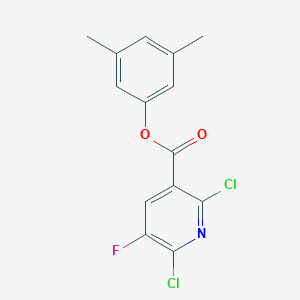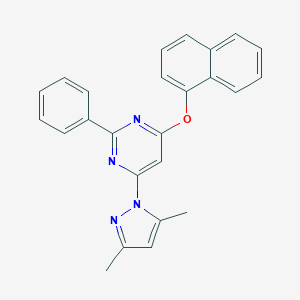![molecular formula C16H17F3N4OS B287744 1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as TPE-MT and is a hydrazone derivative of 1-(3-trifluoromethylphenyl) ethanone. The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine.
Mecanismo De Acción
The mechanism of action of TPE-MT is not fully understood. However, studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta protein.
Biochemical and physiological effects:
TPE-MT has been shown to have various biochemical and physiological effects. Studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and the formation of amyloid-beta protein. TPE-MT has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPE-MT in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using TPE-MT include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of TPE-MT. One of the future directions is to further investigate its potential applications in cancer research and Alzheimer's disease treatment. Another future direction is to study the toxicity of TPE-MT and its potential side effects. Additionally, future research could focus on understanding the mechanism of action of TPE-MT and identifying potential targets for its activity.
Métodos De Síntesis
The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TPE-MT has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that TPE-MT has anti-cancer properties and can inhibit the growth of cancer cells. TPE-MT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that TPE-MT can inhibit the formation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Propiedades
Nombre del producto |
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone |
|---|---|
Fórmula molecular |
C16H17F3N4OS |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-ethoxy-2-methylsulfanyl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17F3N4OS/c1-4-24-14-9-13(20-15(21-14)25-3)23-22-10(2)11-6-5-7-12(8-11)16(17,18)19/h5-9H,4H2,1-3H3,(H,20,21,23)/b22-10+ |
Clave InChI |
CXTHUBVQZPBNER-LSHDLFTRSA-N |
SMILES isomérico |
CCOC1=NC(=NC(=C1)N/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)SC |
SMILES |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
SMILES canónico |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287661.png)
![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)
![6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287665.png)
![6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)
![6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287675.png)
![2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)
![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)


![N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)